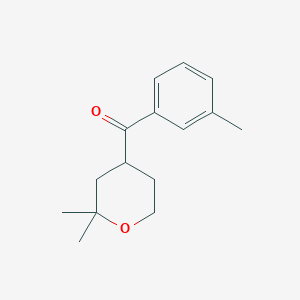
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone, also known as 4-methyl-2,5-dimethyl-1,3-dioxane-4-methanol, is an organic compound belonging to the class of ketones. It is used in a variety of scientific research applications, and is known for its unique chemical and biochemical properties. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-methyl-2,5-dimethyl-1,3-dioxane-4-methanol.
科学的研究の応用
Synthesis of Heterocyclic Compounds
The 2H-pyran ring system is a common structural motif in many natural products and is a key intermediate in the construction of complex molecular architectures . The presence of the dimethyltetrahydro-2H-pyran moiety in the compound can facilitate the synthesis of diverse heterocyclic compounds, which are crucial in drug development and materials science.
Valence Isomerism Studies
2H-pyrans exhibit valence isomerism, transitioning between closed-ring structures and open-chain forms . This compound can serve as a model to study the physicochemical factors affecting this isomerism, which is fundamental for understanding reactivity and stability in organic chemistry.
Sequential Diels-Alder/Retro-Diels-Alder Reactions
The 2,2-dimethyl-2H-pyran unit within the compound can act as an electron-rich diene in sequential Diels-Alder/retro-Diels-Alder reactions . This process is valuable for constructing aromatic platforms and can be applied in the synthesis of complex organic molecules.
Development of Bioorthogonal Chemistry Tools
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The stability and reactivity of the 2,2-dimethyl-2H-pyran unit make it a potential candidate for developing new bioorthogonal ligation tools .
Organic Synthesis and Functional Diversity
The compound’s structure allows for the introduction of functional diversity, which is a significant challenge in organic synthesis . It can be used to generate a variety of functionalized molecules, aiding in the discovery of new reactions and pathways.
特性
IUPAC Name |
(2,2-dimethyloxan-4-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-12(9-11)14(16)13-7-8-17-15(2,3)10-13/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRTCQFDIFIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

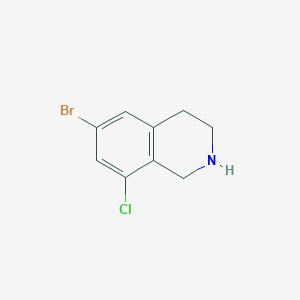

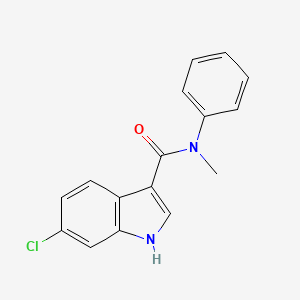
![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)
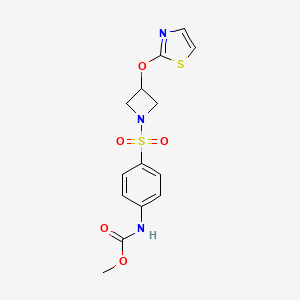
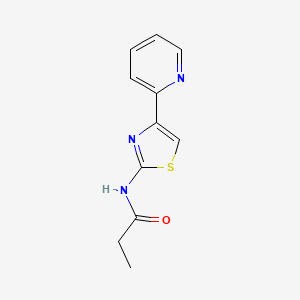
![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)
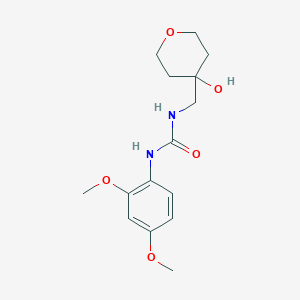
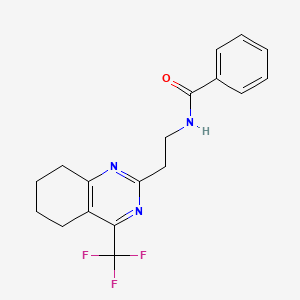
![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)
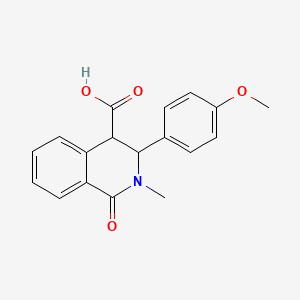
![Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2878874.png)
